
1,1,1-Trichloro-3-iodobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-3-iodobutane: is an organic compound with the molecular formula C₄H₇Cl₃I. It is a halogenated butane derivative, characterized by the presence of three chlorine atoms and one iodine atom attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-3-iodobutane can be synthesized through several methods. One common approach involves the halogenation of butane derivatives. For instance, starting from 1,1,1-trichlorobutane, an iodination reaction can be carried out using iodine and a suitable catalyst under controlled conditions to replace one of the hydrogen atoms with an iodine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trichloro-3-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated butane derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, such as carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products:
Substitution: Formation of 1,1,1-trichloro-3-hydroxybutane.
Reduction: Formation of 1,1,1-trichlorobutane.
Oxidation: Formation of 1,1,1-trichloro-3-butanoic acid.
Applications De Recherche Scientifique
Chemistry: 1,1,1-Trichloro-3-iodobutane is used as an intermediate in organic synthesis, particularly in the preparation of more complex halogenated compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated hydrocarbons on biological systems. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of medicinal compounds. Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers. It is also utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-3-iodobutane involves its reactivity with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make the carbon-iodine bond more susceptible to nucleophilic attack. The pathways involved include the formation of transition states and intermediates that facilitate the substitution process.
Comparaison Avec Des Composés Similaires
1,1,1-Trichloroethane: A halogenated ethane derivative with similar reactivity but different molecular structure.
1,1,1-Trichloropropane: Another halogenated propane derivative with comparable chemical properties.
1,1,1-Trifluoro-3-iodobutane: A fluorinated analogue with distinct reactivity due to the presence of fluorine atoms.
Uniqueness: 1,1,1-Trichloro-3-iodobutane is unique due to the combination of chlorine and iodine atoms in its structure. This combination imparts specific reactivity patterns that are not observed in compounds with only chlorine or iodine atoms. The presence of multiple halogens also enhances its utility in various synthetic and industrial applications.
Propriétés
Numéro CAS |
90141-54-1 |
|---|---|
Formule moléculaire |
C4H6Cl3I |
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
1,1,1-trichloro-3-iodobutane |
InChI |
InChI=1S/C4H6Cl3I/c1-3(8)2-4(5,6)7/h3H,2H2,1H3 |
Clé InChI |
FTAVILSQGXGFKE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(Cl)(Cl)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


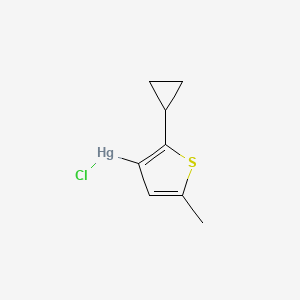
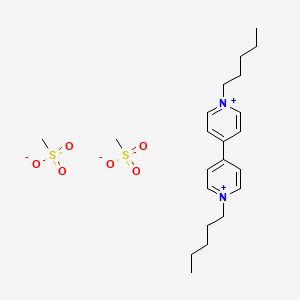
![2,4-Dibromo-3-(diethylamino)-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14359980.png)
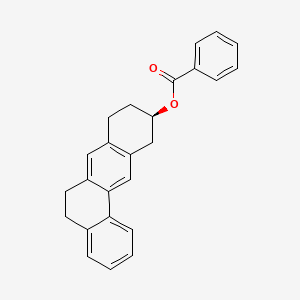
![(Bicyclo[2.2.1]heptan-2-yl)(chloro)mercury](/img/structure/B14359987.png)
![S-(4-Hydroxyphenyl) 4-[(4-hydroxyphenyl)sulfanyl]butanethioate](/img/structure/B14359988.png)

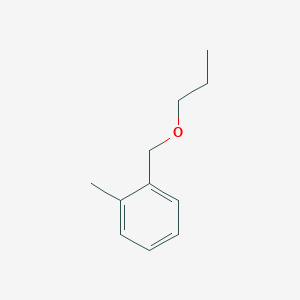
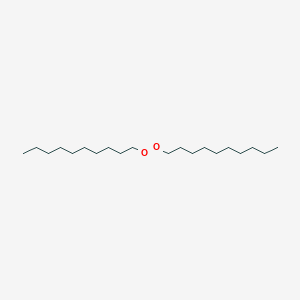
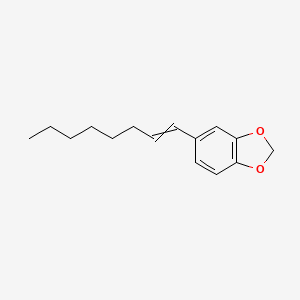
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
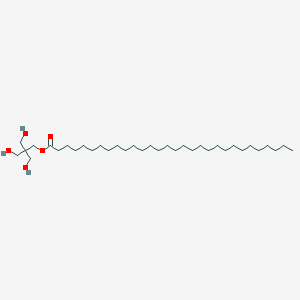

![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
